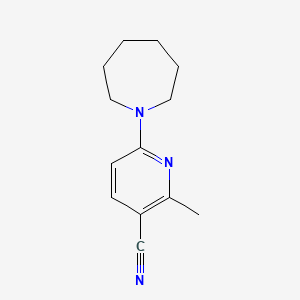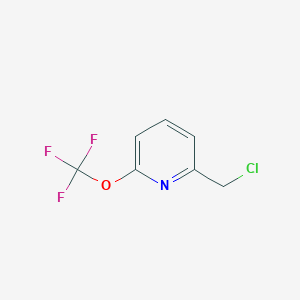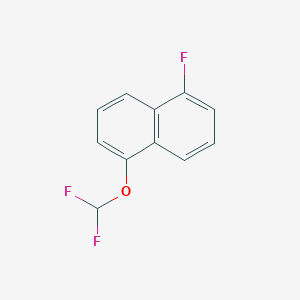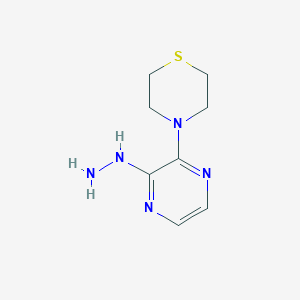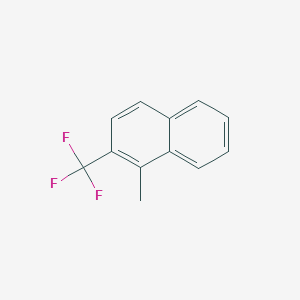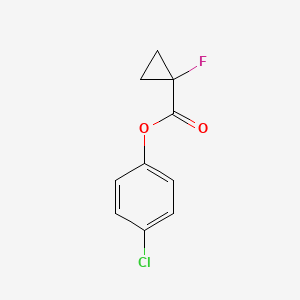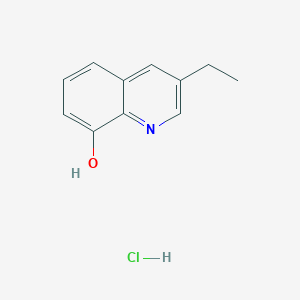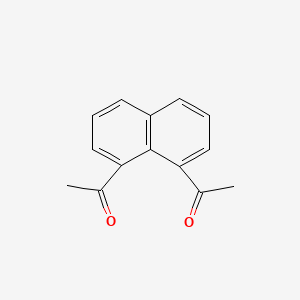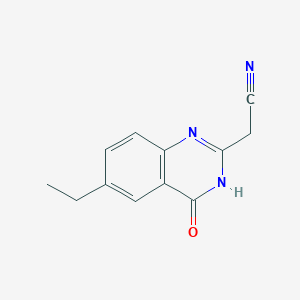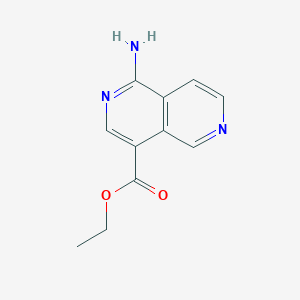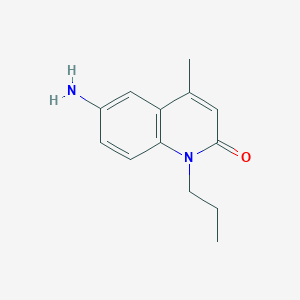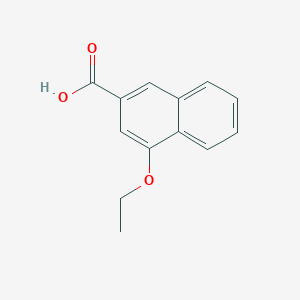
1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one is a synthetic organic compound that belongs to the class of azepane derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Amino Groups: The amino groups can be introduced through nucleophilic substitution reactions using reagents such as amines.
Dimethylation: The dimethylamino group can be introduced through alkylation reactions using dimethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Aminopropyl)-3-(methylamino)azepan-2-one: Similar structure with a single methyl group.
1-(3-Aminopropyl)-3-(ethylamino)azepan-2-one: Similar structure with an ethyl group.
Uniqueness
1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
106847-71-6 |
|---|---|
Formule moléculaire |
C11H23N3O |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
1-(3-aminopropyl)-3-(dimethylamino)azepan-2-one |
InChI |
InChI=1S/C11H23N3O/c1-13(2)10-6-3-4-8-14(11(10)15)9-5-7-12/h10H,3-9,12H2,1-2H3 |
Clé InChI |
ARWNOYVHCVUMBE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCCCN(C1=O)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


